GV2-20 is a compound identified as a potent inhibitor of carbonic anhydrases, particularly selective for certain isoforms such as human carbonic anhydrase II, VII, IX, and XII. This compound emerged from a screening process aimed at discovering small molecule inhibitors that could selectively target these enzymes, which play crucial roles in various physiological and pathological processes, including tumor growth and metastasis.
The identification and characterization of GV2-20 were detailed in several studies. One significant source is the work that utilized an in silico target fishing approach to recycle a previously identified false-positive hit, GV2-20, which was highlighted in a cell-based screening for carbonic anhydrase inhibitors. This approach allowed for the refinement and validation of GV2-20's efficacy and selectivity against specific isoforms of carbonic anhydrases .
GV2-20 is classified as a carboxylic acid inhibitor of carbonic anhydrases. Its structure incorporates a 3-nitrobenzoic acid substructure, which is essential for its inhibitory activity. The compound belongs to the broader category of small molecule inhibitors used in medicinal chemistry to modulate enzyme activity.
The synthesis of GV2-20 involved several steps that focused on optimizing the chemical structure to enhance its potency and selectivity. The initial hit was identified through high-throughput screening methods, followed by iterative modifications based on structure-activity relationship studies.
The molecular structure of GV2-20 features:
GV2-20 primarily acts through reversible inhibition of carbonic anhydrases. The binding occurs at the enzyme's active site, preventing substrate access and thereby inhibiting enzymatic activity.
GV2-20 exerts its inhibitory effects by:
In vitro assays have demonstrated that GV2-20 shows high selectivity for certain isoforms over others, indicating its potential therapeutic applications where specific inhibition is required .
While specific physical properties such as melting point or solubility are not extensively documented, compounds in this class typically exhibit:
GV2-20 is characterized by:
Relevant data regarding its stability and reactivity profiles would be beneficial but are currently limited in available literature.
GV2-20 has potential applications in:
The ongoing exploration of GV2-20 derivatives may yield further insights into optimizing pharmacological profiles for therapeutic use against diseases where carbonic anhydrases are implicated .
Carbonic anhydrase (CA) inhibitors face significant challenges in achieving isoform selectivity due to the high structural conservation of active sites across human CA (hCA) isoforms. GV2-20 (3-[(2-phenylacetyl)amino]-5-nitrobenzoic acid) emerged as a breakthrough compound through rational drug design principles, specifically targeting tumor-associated hCA IX/XII over ubiquitous cytosolic isoforms like hCA I/II. This approach synergized scaffold optimization with computational methodologies to address the critical need for precision in oncology therapeutics [1] [2].
The 3-nitrobenzoic acid moiety serves as GV2-20’s foundational pharmacophore, enabling potent inhibition via dual mechanisms:
Table 1: Inhibitory Activity (Kᵢ, nM) of GV2-20 and Analogues Against hCA Isoforms
Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity Index (hCA II/IX) |
---|---|---|---|---|---|
GV2-20 | >10,000 | 8.5 | 16.0 | 82.1 | 0.53 |
Compound 10 | 6,650 | >50,000 | 16.0 | 82.1 | >3,125 |
Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 0.48 |
Data adapted from potency profiling studies [2]. Selectivity Index = Kᵢ(hCA II)/Kᵢ(hCA IX).
Notably, derivatives lacking the nitro group (e.g., compound 18 in referenced studies) exhibited >100-fold reduced activity against hCA IX/XII, confirming the nitro group’s indispensable role in isoform-specific binding [2].
The "tail" region of GV2-20 (2-phenylacetyl group) was optimized to exploit peripheral active site variations between isoforms:
This approach achieved unprecedented selectivity indices (SI >3,125 for hCA IX over hCA II in optimized analogues), addressing a key limitation of earlier CAIs [2].
GV2-20’s discovery exemplifies computational repurposing of non-CAI hits:
Table 2: In Silico Target Fishing Results for GV2-20
Target Protein | Docking Score (kcal/mol) | Ligand Similarity (Tanimoto) | Experimental Kᵢ (nM) |
---|---|---|---|
hCA II | -9.2 | 0.91 | 8.5 |
hCA IX | -8.7 | 0.89 | 16.0 |
hCA XII | -8.5 | 0.87 | 82.1 |
14-3-3σ | -6.1 | 0.32 | >10,000 |
Data synthesized from target fishing studies [3].
Computational models elucidated GV2-20’s isoform selectivity:
Table 3: Docking Parameters for GV2-20 in Tumor-Associated hCA Isoforms
Parameter | hCA IX | hCA XII | hCA II |
---|---|---|---|
Binding Energy (kcal/mol) | -8.7 | -8.5 | -6.9 |
Zn-O Distance (Å) | 2.1 | 2.3 | 3.5 |
H-bond Interactions | 4 | 3 | 2 |
Hydrophobic Contacts | 9 | 7 | 5 |